REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[C:6]([Cl:8])[N:5]=[CH:4][N:3]=1.[F-].[Cs+].O.[CH3:12][C:13]1[N:18]=[CH:17][C:16](B2OC(C)(C)C(C)(C)O2)=[CH:15][N:14]=1>COCCOC.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[Cl:8][C:6]1[N:5]=[CH:4][N:3]=[C:2]([C:16]2[CH:15]=[N:14][C:13]([CH3:12])=[N:18][CH:17]=2)[CH:7]=1 |f:1.2,^1:37,39,58,77|
|
Name
|
|
Quantity
|
265.3 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=NC(=C1)Cl
|
Name
|
|
Quantity
|
420 mL
|
Type
|
reactant
|
Smiles
|
CC1=NC=C(C=N1)B1OC(C(O1)(C)C)(C)C
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.68 L
|
Type
|
solvent
|
Smiles
|
COCCOC
|
Name
|
|
Quantity
|
22.05 g
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 40 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was flushed with nitrogen gas for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The resulting light yellow solution was flushed with nitrogen gas for an additional 40 minutes
|
Duration
|
40 min
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
ADDITION
|
Details
|
was added dropwise over 1.6 hours
|
Duration
|
1.6 h
|
Type
|
TEMPERATURE
|
Details
|
The resulting dark red solution was refluxed under an atmosphere of nitrogen for 16 hours
|
Duration
|
16 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then cooled to 5° C.
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate (6-chloro-2′-methyl-4,5′-bipyrimidine, compound 2039) was collected by filtration
|
Type
|
WASH
|
Details
|
washed with 50 mL water
|
Type
|
WASH
|
Details
|
by washing with 150 mL EtOAc
|
Type
|
CUSTOM
|
Details
|
The filtrate was separated into two layers
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer extracted with EtOAc (2×1 L)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organics were dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
diluted with 300 mL of DCM
|
Type
|
CUSTOM
|
Details
|
purified by medium pressure silica gel chromatography (0-100% EtOAc/DCM)
|
Type
|
ADDITION
|
Details
|
Fractions containing pure product
|
Type
|
CONCENTRATION
|
Details
|
were concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
the concentrate treated with 400 mL of hexanes
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |